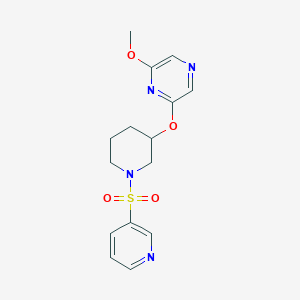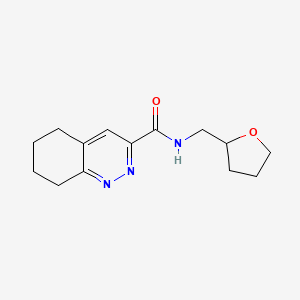
N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide, also known as OTCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. OTCC belongs to the class of cinnoline-based compounds and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is not fully understood. However, it has been proposed that N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide may exert its effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications. N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been found to exhibit antitumor effects, by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been found to have potential applications in the treatment of neurodegenerative diseases, by protecting against oxidative stress and reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. It is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to using N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental models. In addition, the potential toxicity of N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has not been fully evaluated, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide. One area of interest is the development of more potent and selective N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide analogs, which may have improved therapeutic properties. Another area of interest is the evaluation of N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide in different experimental models, to better understand its mechanism of action and potential therapeutic applications. Finally, the potential toxicity of N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide should be further evaluated, to ensure its safety for use in humans.
Métodos De Síntesis
N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid with 2-(chloromethyl)oxolane in the presence of a base. This reaction results in the formation of N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide as a white solid with a high yield.
Aplicaciones Científicas De Investigación
N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of activities, including anti-inflammatory, antioxidant, and antitumor effects. N-(Oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-14(15-9-11-5-3-7-19-11)13-8-10-4-1-2-6-12(10)16-17-13/h8,11H,1-7,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIWXYYBPNJSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

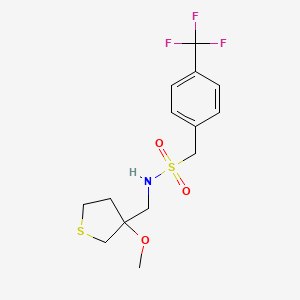

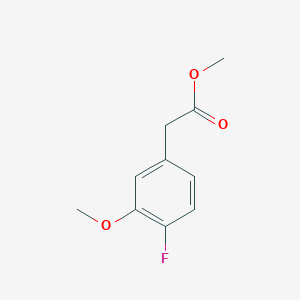
![1-[(5-Bromo-2-methoxyphenyl)methyl]triazole](/img/structure/B2714125.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2714130.png)
![(E)-2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714131.png)
![6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2714132.png)
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2714133.png)

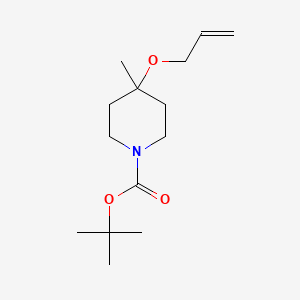

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2714137.png)
